methyl-2,3,4-tri-O-acetylglucuronate
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Overview
Description
Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid, a carbohydrate that plays a significant role in the metabolism of various substances in the body. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of glycoside chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl-2,3,4-tri-O-acetylglucuronate typically involves the selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate. This is followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate . Another method involves the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the glycosyl donor and zinc bromide as the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl-2,3,4-tri-O-acetylglucuronate undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions. These reactions are essential for the synthesis of more complex molecules and for modifying the compound’s properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trichloroacetonitrile, DBU, zinc bromide, and hydrazinium acetate. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of organic solvents like dichloromethane .
Major Products Formed: The major products formed from the reactions of this compound include various glycosides and glucuronides, which are important intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
Methyl-2,3,4-tri-O-acetylglucuronate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a glycosyl donor in the synthesis of glycosides and glucuronides, which are important for studying the metabolism and biological activity of various compounds . Additionally, it is used in the synthesis of urolithin glucuronides, which are metabolites of ellagic acid and have potential health benefits .
Mechanism of Action
The mechanism of action of methyl-2,3,4-tri-O-acetylglucuronate involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl groups protect the hydroxyl groups of the glucuronic acid moiety, allowing for selective reactions at specific positions. The resulting glycosides and glucuronides can then interact with various molecular targets and pathways, depending on their structure and the biological context .
Comparison with Similar Compounds
Methyl-2,3,4-tri-O-acetylglucuronate is similar to other glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate and methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate . These compounds share similar chemical properties and are used in similar applications, but they differ in their specific structures and reactivity. This compound is unique in its ability to serve as a versatile glycosyl donor in various synthetic reactions .
Biological Activity
Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid that has garnered attention for its potential biological activities, particularly in the context of drug metabolism and therapeutic applications. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of three acetyl groups attached to the glucuronic acid structure. Its synthesis typically involves the acetylation of glucuronic acid derivatives. For example, a recent study highlighted the synthesis of morphine-6-glucuronide using methyl-2-bromo-3,4,5-tri-O-acetylglucuronate as a key intermediate .
1. Pharmacological Properties
Research indicates that glucuronides play a significant role in drug metabolism. This compound is involved in the conjugation processes that enhance the solubility and excretion of various drugs. This compound can influence the pharmacokinetics of drugs by modifying their bioavailability and duration of action.
- Analgesic Effects : The morphine metabolite morphine-6-glucuronide is noted for its enhanced analgesic properties compared to morphine itself. This suggests that this compound could be pivotal in developing more effective pain management therapies .
Case Study: Morphine-6-Glucuronide Synthesis
A significant case study involved synthesizing morphine-6-glucuronide from 3-acetylmorphine and methyl-2-bromo-3,4,5-tri-O-acetylglucuronate. The study demonstrated that this synthetic route provided a more effective analgesic with fewer side effects than traditional morphine treatments .
Research Findings Table
Properties
CAS No. |
77668-10-1 |
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Molecular Formula |
C13H18O10 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |
InChI Key |
MSZWKQNQZAXGSX-NNYUYHANSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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